molecular formula C10H17NO B11032638 1-(1-Azocanyl)-2-propen-1-one

1-(1-Azocanyl)-2-propen-1-one

Cat. No.: B11032638
M. Wt: 167.25 g/mol
InChI Key: DJVFOLSWMAGGAH-UHFFFAOYSA-N
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Description

1-(1-Azocanyl)-2-propen-1-one is an organic compound characterized by the presence of an azocane ring attached to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Azocanyl)-2-propen-1-one typically involves the reaction of azocane with propenone under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of azocane to propenone, followed by purification steps to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Azocanyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone.

    Substitution: The azocane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of substituted azocane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-Azocanyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can inhibit the growth of microbial biofilms by disrupting cell membrane integrity and interfering with essential metabolic pathways . The azocane ring plays a crucial role in its bioactivity, allowing it to interact with various biological targets.

Comparison with Similar Compounds

  • 1-(1-Azocanyl)-2-oxohydrazinolate
  • 2-(1-Azocanyl)-N’-(4-chlorobenzylidene)acetohydrazide
  • 1-(1-Azocanyl)-3-cyclopentyl-1-propanone

Comparison: 1-(1-Azocanyl)-2-propen-1-one stands out due to its unique combination of the azocane ring and propenone moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(azocan-1-yl)prop-2-en-1-one

InChI

InChI=1S/C10H17NO/c1-2-10(12)11-8-6-4-3-5-7-9-11/h2H,1,3-9H2

InChI Key

DJVFOLSWMAGGAH-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCCCCCC1

Origin of Product

United States

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